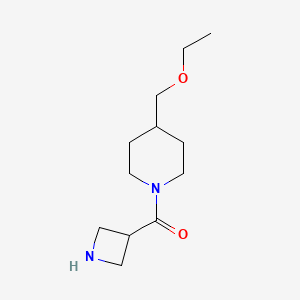
Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features both azetidine and piperidine rings, which are known for their diverse biological activities. The azetidine ring is a four-membered nitrogen-containing heterocycle, while the piperidine ring is a six-membered nitrogen-containing heterocycle. This structural combination allows for significant flexibility in chemical modifications, potentially leading to enhanced biological activities.
This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its potential as an enzyme inhibitor, where it binds to active sites on enzymes, disrupting biological pathways and leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.
- Receptor Interaction : It has shown potential as a ligand for certain receptors, including the histamine H3 receptor, indicating its relevance in treating conditions related to histamine signaling.
Pharmacological Activities
Research has demonstrated that this compound possesses several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
- CNS Activity : Its interaction with neurotransmitter receptors suggests potential applications in treating central nervous system disorders.
- Anti-inflammatory Effects : Some studies indicate that it may have anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations/Findings | References |
|---|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains | |
| CNS Interaction | Potential agonist at neurotransmitter receptors | |
| Anti-inflammatory | Reduces markers of inflammation in vitro |
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of this compound on enzyme activity, the compound demonstrated significant inhibition of key metabolic enzymes involved in lipid metabolism. This suggests potential applications in managing metabolic disorders.
Case Study 2: Receptor Binding
Another study focused on the binding affinity of this compound to histamine H3 receptors. The results indicated a moderate affinity, supporting further investigation into its use for conditions such as allergies and sleep disorders.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Optimization of synthetic routes is crucial for improving yield and purity. Techniques such as continuous flow reactors and green chemistry principles are increasingly being adopted in its production.
Propriétés
IUPAC Name |
azetidin-3-yl-[4-(ethoxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-10-3-5-14(6-4-10)12(15)11-7-13-8-11/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMOXVKKGHDPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















